[9-(Benzoyloxymethyl)-6-methyl-8-oxo-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7-oxatricyclo[4.3.0.03,9]nonan-4-yl] 3,4,5-trihydroxybenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-O-Galloylalbiflorin: is a natural compound isolated from the roots of Paeonia lactifloraIt is a type of galloylated monoterpene glycoside and has been identified as a potential β-site amyloid precursor protein cleaving enzyme 1 (BACE1) inhibitor . This compound has garnered interest due to its potential therapeutic applications, particularly in the treatment of Alzheimer’s disease.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-O-Galloylalbiflorin can be synthesized through the galloylation of albiflorin, which is another monoterpene glycoside found in Paeonia lactiflora. The galloylation process typically involves the reaction of albiflorin with gallic acid in the presence of a suitable catalyst under controlled conditions .
Industrial Production Methods: Industrial production of 4-O-Galloylalbiflorin involves the extraction of albiflorin from the roots of Paeonia lactiflora, followed by its chemical modification through galloylation. The process includes steps such as solvent extraction, purification, and chemical reaction under optimized conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 4-O-Galloylalbiflorin undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) are used.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted compounds with different functional groups .
Scientific Research Applications
Chemistry: 4-O-Galloylalbiflorin is used as a reference compound in the study of galloylated monoterpene glycosides. It helps in understanding the chemical properties and reactivity of these compounds .
Biology: In biological research, 4-O-Galloylalbiflorin is studied for its potential as a BACE1 inhibitor. It has shown promise in reducing the formation of β-amyloid plaques, which are associated with Alzheimer’s disease .
Medicine: The compound is being investigated for its therapeutic potential in treating neurodegenerative diseases, particularly Alzheimer’s disease. Its ability to inhibit BACE1 makes it a candidate for drug development .
Industry: In the pharmaceutical industry, 4-O-Galloylalbiflorin is used in the development of new drugs targeting neurodegenerative diseases. It is also used in the formulation of dietary supplements and functional foods .
Mechanism of Action
4-O-Galloylalbiflorin exerts its effects primarily by inhibiting BACE1, an enzyme involved in the formation of β-amyloid plaques. By inhibiting BACE1, the compound reduces the production of β-amyloid peptides, which are implicated in the pathogenesis of Alzheimer’s disease . The molecular targets and pathways involved include the amyloidogenic pathway and the regulation of BACE1 activity .
Comparison with Similar Compounds
Paeoniflorin: Another monoterpene glycoside found in .
Albiflorin: A structural isomer of paeoniflorin.
4’-O-Galloylpaeoniflorin: A positional isomer of 4-O-Galloylalbiflorin.
Comparison: 4-O-Galloylalbiflorin is unique due to its specific galloylation at the 4-O position, which imparts distinct chemical and biological properties. Compared to paeoniflorin and albiflorin, 4-O-Galloylalbiflorin has shown stronger BACE1 inhibitory activity, making it more effective in reducing β-amyloid plaque formation .
Properties
Molecular Formula |
C30H32O15 |
---|---|
Molecular Weight |
632.6 g/mol |
IUPAC Name |
[9-(benzoyloxymethyl)-6-methyl-8-oxo-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7-oxatricyclo[4.3.0.03,9]nonan-4-yl] 3,4,5-trihydroxybenzoate |
InChI |
InChI=1S/C30H32O15/c1-28-10-18(42-25(39)14-7-16(32)20(34)17(33)8-14)15-9-30(28,44-26-23(37)22(36)21(35)19(11-31)43-26)29(15,27(40)45-28)12-41-24(38)13-5-3-2-4-6-13/h2-8,15,18-19,21-23,26,31-37H,9-12H2,1H3 |
InChI Key |
UXHIYEMICNYJGK-UHFFFAOYSA-N |
Canonical SMILES |
CC12CC(C3CC1(C3(C(=O)O2)COC(=O)C4=CC=CC=C4)OC5C(C(C(C(O5)CO)O)O)O)OC(=O)C6=CC(=C(C(=C6)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.